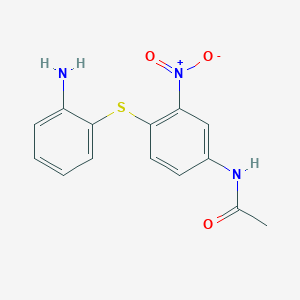
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamido-2'-amino-2'-nitrodiphenyl sulphide (4-ANNDPS) is an organosulphur compound that has been used in various scientific research applications. It is a yellow-orange powder, and has a molecular weight of 391.51 g/mol. 4-ANNDPS is known for its diverse properties, including its antimicrobial, antioxidant, and anticancer activities.
Aplicaciones Científicas De Investigación
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been studied for its potential use in various scientific research applications. It has been found to possess antimicrobial, antioxidant, and anticancer activities. It has also been used in the synthesis of other compounds, such as pyridines and thiophenes. In addition, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been studied for its potential use as a photosensitizer in photodynamic therapy (PDT).
Mecanismo De Acción
The mechanism of action of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is not fully understood, however, it is believed to involve the formation of reactive oxygen species (ROS) upon irradiation with light. These ROS are believed to be responsible for the antimicrobial, antioxidant, and anticancer activities of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide.
Biochemical and Physiological Effects
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been studied for its potential use in various scientific research applications. It has been found to possess antimicrobial, antioxidant, and anticancer activities. In addition, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been shown to have a protective effect against oxidative stress, DNA damage, and inflammation. Furthermore, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide has been found to inhibit the growth of various cancer cell lines, including those of breast, prostate, and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide in lab experiments include its low cost, ease of synthesis, and diverse properties. Additionally, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is non-toxic and has a relatively low molecular weight, making it suitable for use in biological systems. The main limitation of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential future directions for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide include further research into its mechanism of action, its potential use in photodynamic therapy, and its potential use as an anticancer agent. Additionally, further research into the synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide and its derivatives could lead to the development of new compounds with enhanced properties. Finally, further research into the biochemical and physiological effects of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide could lead to the development of new therapeutic strategies.
Métodos De Síntesis
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide can be synthesized through a two-step reaction involving the reaction of 1,2-diphenyl-2-nitroethene with p-toluenesulfonyl isocyanate and subsequent reaction with acetamide. The reaction is carried out in a mixture of dichloromethane and methanol at a temperature of 0°C to 25°C. The reaction is completed within 1-2 hours and yields a yellow-orange powder with a purity of 98%.
Propiedades
IUPAC Name |
N-[4-(2-aminophenyl)sulfanyl-3-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9(18)16-10-6-7-14(12(8-10)17(19)20)21-13-5-3-2-4-11(13)15/h2-8H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOIFOJPTWEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2'-amino-2-nitrodiphenyl sulphide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)



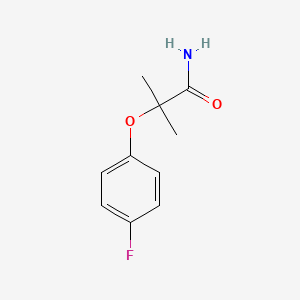
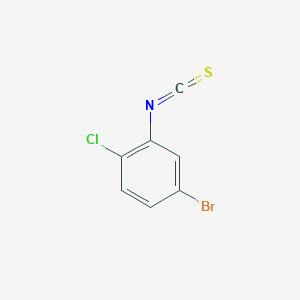
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
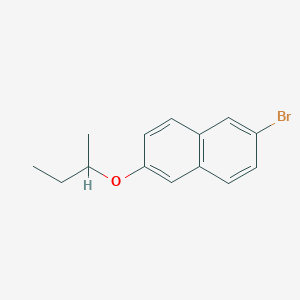
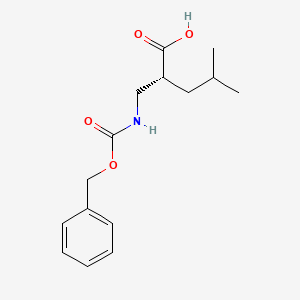

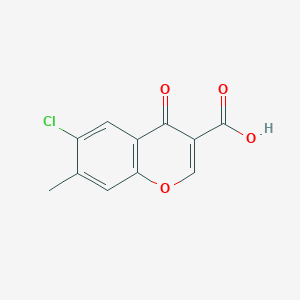
![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)
![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)